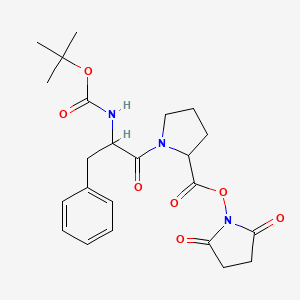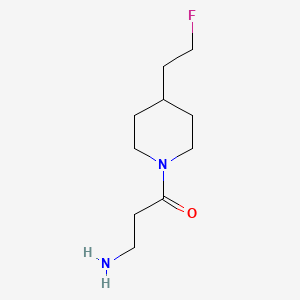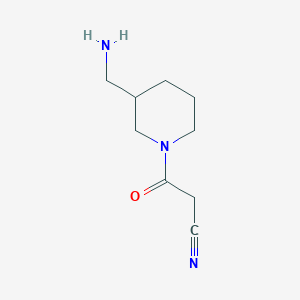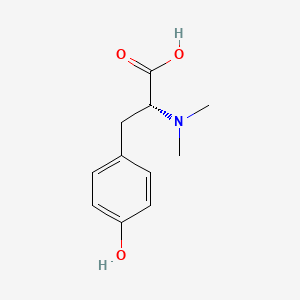
Boc-D-Phe-Pro-OSu
Vue d'ensemble
Description
Boc-D-Phe-Pro-OSu, also known as tert-butoxycarbonyl-D-phenylalanyl-prolyl-N-hydroxysuccinimide ester, is a chemical compound with the molecular formula C23H29N3O7 and a molecular weight of 459.5 g/mol. This compound is widely used in peptide synthesis due to its ability to form stable amide bonds, making it a valuable tool in the field of organic chemistry and biochemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Boc-D-Phe-Pro-OSu typically involves the protection of the amino group of D-phenylalanine with a tert-butoxycarbonyl (Boc) group, followed by coupling with proline and activation with N-hydroxysuccinimide (OSu). The reaction conditions often include the use of coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and ethyl cyano(hydroxyimino)acetate (oxyma) in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale solution-phase peptide synthesis techniques. These methods are scalable and can produce the compound with high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Boc-D-Phe-Pro-OSu undergoes various chemical reactions, including:
Substitution Reactions: The N-hydroxysuccinimide ester group can be substituted by nucleophiles, leading to the formation of amide bonds.
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane.
Common Reagents and Conditions
Coupling Reagents: EDC, oxyma, and N,N-diisopropylethylamine (DIPEA) are commonly used in the coupling reactions.
Deprotection Reagents: TFA in dichloromethane is used for Boc group removal.
Major Products Formed
The major products formed from these reactions include peptides with stable amide bonds and deprotected amino acids ready for further coupling reactions.
Applications De Recherche Scientifique
Boc-D-Phe-Pro-OSu has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of peptides and peptidomimetics, which are important in drug discovery and development.
Biology: The compound is used to study protein-protein interactions and enzyme-substrate interactions.
Medicine: It is involved in the development of peptide-based therapeutics and diagnostic agents.
Industry: this compound is used in the production of bioactive peptides and as a building block for complex organic molecules.
Mécanisme D'action
The mechanism of action of Boc-D-Phe-Pro-OSu involves the formation of stable amide bonds through nucleophilic substitution reactions. The N-hydroxysuccinimide ester group is a good leaving group, facilitating the formation of amide bonds with nucleophiles such as amines. The Boc group provides temporary protection to the amino group, which can be removed under acidic conditions to expose the reactive amine for further coupling reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Boc-L-phenylalanine N-hydroxysuccinimide ester (Boc-Phe-OSu): Similar in structure but uses L-phenylalanine instead of D-phenylalanine.
Boc-Lys(Boc)-OSu: Another Boc-protected amino acid with an N-hydroxysuccinimide ester group.
Uniqueness
Boc-D-Phe-Pro-OSu is unique due to its specific combination of D-phenylalanine and proline, which provides distinct stereochemical properties and reactivity compared to other Boc-protected amino acids. This uniqueness makes it valuable in the synthesis of specific peptides and peptidomimetics that require these stereochemical features .
Propriétés
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]pyrrolidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O7/c1-23(2,3)32-22(31)24-16(14-15-8-5-4-6-9-15)20(29)25-13-7-10-17(25)21(30)33-26-18(27)11-12-19(26)28/h4-6,8-9,16-17H,7,10-14H2,1-3H3,(H,24,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEXUHNFAAVSFKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)ON3C(=O)CCC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148980-30-7 | |
| Record name | Boc-D-Phe-Pro-OSu | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[4-(3-Methyl-[1,2,4]oxadiazol-5-yl)-[1,2,3]triazol-1-yl]-piperidine](/img/structure/B1531409.png)

![Ethyl 4,5-Dihydrobenzo[F]Imidazo[5,1-D][1,2,5]Thiadiazepine-3-Carboxylate 6,6-Dioxide](/img/structure/B1531411.png)








![5-Bromo-3-[(4-methoxybenzyl)thio]-2-pyrazinamine](/img/structure/B1531428.png)
![9lambda4-Thia-3-azabicyclo[4.2.1]nonan-9-one hydrochloride](/img/structure/B1531429.png)
